
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
The synthesis of compounds containing the 1,2,4-oxadiazole motif can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of compounds containing the 1,2,4-oxadiazole motif has been studied by single crystal X-ray diffraction method . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “N-Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine” has a molecular weight of 203.25 g/mol .Scientific Research Applications
Anticancer Activity
Research has highlighted the synthesis and evaluation of compounds with structures related to N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, demonstrating significant anticancer activities. A study by Ravinaik et al. (2021) explored the design, synthesis, and anticancer evaluation of such compounds, revealing moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antidiabetic Screening
Lalpara et al. (2021) synthesized a series of N-substituted derivatives and evaluated them for in vitro antidiabetic activity. These compounds were assessed using the α-amylase inhibition assay, showcasing their potential in antidiabetic research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial and Antioxidant Activities
George et al. (2010) reported the synthesis and evaluation of antioxidant activity of certain derivatives, indicating their effectiveness in oxidative stress-related conditions. This study provides insights into the potential application of these compounds in combating oxidative damage and enhancing antioxidant defenses (George, Sabitha, Kumar, & Ravi, 2010).
Insecticidal Activity
Qi et al. (2014) investigated the synthesis, insecticidal activity, and structure-activity relationships of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings. Their findings suggested that these compounds possess good insecticidal activities against the diamondback moth, which could be pivotal in agricultural pest control strategies (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).
Antitubercular Activities
Nayak et al. (2016) synthesized and evaluated the antitubercular activities of new amide derivatives against Mycobacterium tuberculosis. This research highlights the compound's promising lead molecule with significant activity, suggesting potential applications in tuberculosis treatment (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and agriculture .
Mechanism of Action
Target of Action
The compound N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, is a derivative of 1,2,4-oxadiazole 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial effects againstXanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These bacteria are responsible for serious diseases in rice, impacting food security .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets through various mechanisms . The oxadiazole ring is a bioisostere of amide and shows better hydrolytic and metabolic stability , which could enhance the compound’s interaction with its targets.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . For instance, they can inhibit the growth of bacteria such as Xoo and Xoc , which could involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Pharmacokinetics
The 1,2,4-oxadiazole ring is known to enhance hydrolytic and metabolic stability , which could potentially improve the bioavailability of the compound.
Result of Action
The compound exhibits moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . It also shows strong antibacterial effects on Xoo and Xoc . These results indicate that the compound could be used as a potential alternative for discovering novel antibacterial agents .
properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13-21-20(27-23-13)14-7-9-16(10-8-14)22-19(26)15-11-18(25)24(12-15)17-5-3-2-4-6-17/h2-10,15H,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSAKJNMHPYWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-((3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2797365.png)
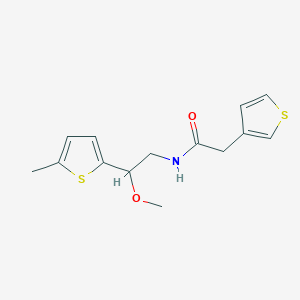
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797367.png)
![N-(furan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2797370.png)
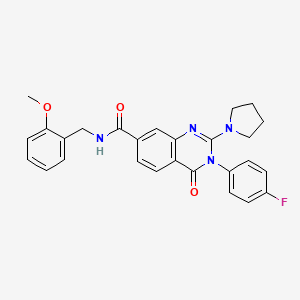
![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2797376.png)
![(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2797377.png)
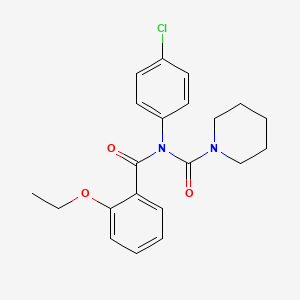
![N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2797380.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2797381.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)
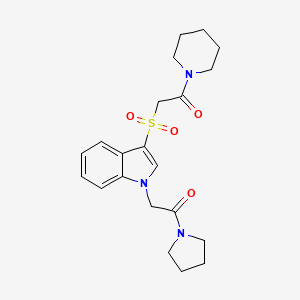
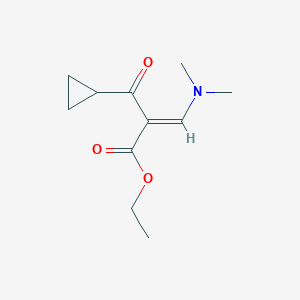
![3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797387.png)